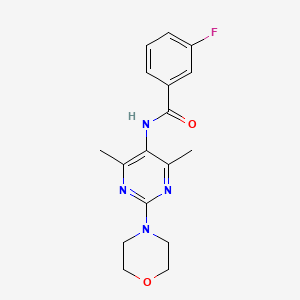

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2/c1-11-15(21-16(23)13-4-3-5-14(18)10-13)12(2)20-17(19-11)22-6-8-24-9-7-22/h3-5,10H,6-9H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYBELUSWMVEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide typically involves the following steps:

Formation of the Morpholinopyrimidine Core: This step involves the reaction of 4,6-dimethyl-2-chloropyrimidine with morpholine under basic conditions to form 4,6-dimethyl-2-morpholinopyrimidine.

Coupling with 3-Fluorobenzoyl Chloride: The morpholinopyrimidine intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide exhibits notable anticancer activity. Studies have shown that derivatives of pyrimidine compounds often demonstrate efficacy against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit the proliferation of cancer cells such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells. These studies suggest that the compound may act by interfering with specific cellular pathways involved in tumor growth and metastasis .

Antifungal and Insecticidal Activities

The compound has also been evaluated for its antifungal and insecticidal properties. In vitro assays have demonstrated that certain derivatives exhibit effective antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The inhibition rates were comparable to established fungicides, indicating potential applications in agricultural pest management .

Case Study: Anticancer Activity Evaluation

A study published in Frontiers in Chemistry assessed various trifluoromethyl pyrimidine derivatives, including this compound, for their anticancer properties. The results indicated that several compounds exhibited significant cytotoxic effects on cancer cell lines at low concentrations (5 μg/ml). The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest .

Case Study: Agricultural Applications

In agricultural research, a series of experiments were conducted to evaluate the insecticidal properties of derivatives containing similar structural motifs as this compound. The results demonstrated moderate insecticidal activity against pests like Mythimna separata and Spodoptera frugiperda, suggesting potential for developing new agrochemicals based on this compound .

Data Summary Table

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide, a comparative analysis with structurally analogous compounds is essential. Below, we evaluate key structural, spectroscopic, and functional differences (Table 1).

Table 1: Structural and Spectroscopic Comparison of this compound and Analogues

*Calculated using molecular formula C₁₈H₂₀FN₃O₂.

†Estimated based on described structures.

Key Comparisons

Core Structure Differences: The target compound’s pyrimidine core contrasts with the indazole cores of compounds 9b, 9e, and 9f ().

Substituent Effects :

- Morpholine Placement : The target compound’s morpholine is directly fused to the pyrimidine, whereas 9e features a morpholine attached via an ethyl linker. Direct fusion may reduce conformational flexibility, impacting target engagement .

- Fluorine Position : The 3-fluorobenzamide group in the target compound mirrors the 3-fluoro substitution in 9e and 9f. Fluorine’s electron-withdrawing effects may stabilize intermolecular interactions, as seen in similar anti-proliferative agents .

Spectroscopic Trends :

- Compounds 9b, 9e, and 9f exhibit characteristic NMR shifts for NH protons (δ ~10 ppm) and aromatic fluorine (δ ~7–8 ppm). The target compound’s morpholine-linked pyrimidine would likely show distinct δ 3–4 ppm signals for morpholine protons, absent in indazole derivatives .

Biological Activity: While specific data for the target compound is unavailable, analogues like 9b–9f were evaluated for anti-proliferative activity ().

Research Findings and Implications

- Structural Insights: The morpholine and fluorine in the target compound likely enhance solubility and binding affinity compared to non-fluorinated or non-heterocyclic analogues.

- Synthetic Challenges : Direct morpholine fusion to pyrimidine may complicate synthesis relative to ethyl-linked morpholine derivatives like 9e.

- Future Directions : Comparative crystallographic studies using programs like SHELXL () could resolve conformational differences between pyrimidine and indazole cores, guiding drug design .

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 285.31 g/mol

The structure features a morpholinopyrimidine core substituted with a fluorobenzamide group, which is crucial for its biological activity.

Research indicates that this compound exhibits various mechanisms of action, primarily through:

- Inhibition of Kinases : The compound has been noted to inhibit specific kinases involved in cancer cell proliferation.

- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting critical signaling pathways.

- Antimicrobial Properties : Some findings indicate potential antibacterial effects, although these require further validation.

Antitumor Activity

In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes the IC values observed in different assays:

| Cell Line | IC (µM) | Assay Type |

|---|---|---|

| A549 (Lung Cancer) | 2.12 ± 0.21 | 2D Viability Assay |

| HCC827 (Lung Cancer) | 5.13 ± 0.97 | 2D Viability Assay |

| NCI-H358 (Lung Cancer) | 0.85 ± 0.05 | 2D Viability Assay |

| MRC-5 (Normal Fibroblast) | 3.11 ± 0.26 | 2D Cytotoxicity Assay |

These results indicate that while the compound is effective against tumor cells, it also exhibits moderate cytotoxicity towards normal cells, suggesting a need for further optimization to enhance selectivity.

Study on Lung Cancer Cells

A notable study investigated the effects of this compound on lung cancer cell lines A549 and HCC827. The study utilized both two-dimensional and three-dimensional culture systems to assess the compound's antitumor efficacy.

- Findings : The compound showed higher activity in 2D assays compared to 3D models, indicating that the microenvironment significantly influences its effectiveness.

Antimicrobial Activity Assessment

Another research project evaluated the antimicrobial potential of this compound against various bacterial strains. Although initial results were promising, further testing is required to confirm its efficacy and mechanism.

Q & A

Q. What synthetic strategies are recommended for preparing N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide?

- Methodological Answer : The compound’s synthesis likely involves sequential functionalization of the pyrimidine core. Key steps include:

Pyrimidine ring formation : Use a condensation reaction (e.g., Biginelli or similar) to assemble the 4,6-dimethylpyrimidine scaffold.

Morpholine substitution : Introduce the morpholine group at the 2-position via nucleophilic aromatic substitution (SNAr), leveraging electron-withdrawing groups to activate the pyrimidine ring .

Fluorobenzamide coupling : Attach the 3-fluorobenzamide moiety using amide bond formation (e.g., EDC/HOBt or HATU-mediated coupling).

Purity validation via HPLC (≥95% purity, as per industry standards) is critical at each step .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against known standards .

- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor by LC-MS. Degradation products (e.g., hydrolyzed amides) can indicate susceptibility to moisture or heat .

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR : 1H/13C NMR to confirm substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm, aromatic fluorobenzamide signals).

- High-resolution MS : Confirm molecular weight (e.g., ESI+ mode, expected [M+H]+ ion).

- FT-IR : Validate amide C=O stretch (~1650–1680 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in kinase inhibition assays involving this compound?

- Methodological Answer :

- Orthogonal Assays : Combine biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phospho-targets) assays to distinguish direct inhibition from off-target effects.

- Structural Analysis : Perform molecular docking using the compound’s InChI key (if available) to compare binding modes across kinase isoforms. Cross-reference with analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, which shows isoform selectivity .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.

- Metabolite Identification : Simulate Phase I/II metabolism via software (e.g., MetaSite) focusing on morpholine ring oxidation and fluorobenzamide hydrolysis .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets (e.g., kinases)?

- Methodological Answer :

- Core Modifications : Test analogs with varied substituents (e.g., replacing 3-fluorobenzamide with 4-fluorophenyl groups) to assess steric/electronic effects.

- Morpholine Replacement : Compare activity against piperazine or thiomorpholine derivatives, as seen in analogs like UM-164 trifluoroacetate salt .

- Data Correlation : Use IC50 values from dose-response curves to rank substituent contributions to potency .

Q. What strategies mitigate solubility issues during in vitro assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO stocks (<0.1% final concentration) combined with cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility.

- pH Adjustment : For ionizable groups (e.g., morpholine), test buffered solutions at pH 4–7 to improve dissolution .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity?

- Methodological Answer :

- Re-evaluate Force Fields : Ensure docking simulations use updated parameters for fluorine and morpholine interactions.

- Probe Assay Conditions : Confirm compound integrity post-assay (e.g., LC-MS to rule out degradation) and check for aggregation (e.g., dynamic light scattering) .

Q. What validation steps are critical when reporting this compound’s selectivity profile?

- Methodological Answer :

- Counter-Screening : Test against unrelated targets (e.g., GPCRs, ion channels) to confirm kinase-specific activity.

- Crystallography : If feasible, obtain co-crystal structures with the target kinase to validate binding hypotheses .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.